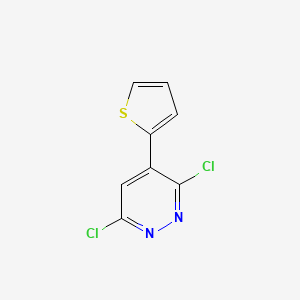

3,6-dichloro-4-thiophen-2-ylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2S |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

3,6-dichloro-4-thiophen-2-ylpyridazine |

InChI |

InChI=1S/C8H4Cl2N2S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H |

InChI Key |

ZJMUMFQTMSYALO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 3,6 Dichloro 4 Thiophen 2 Ylpyridazine

Precursor Synthesis and Functionalization Pathways

The assembly of the target molecule hinges on the initial synthesis and subsequent functionalization of key precursors. This involves the formation of the pyridazine (B1198779) ring system, its halogenation, and finally, the introduction of the thiophene (B33073) group.

Synthesis of Halogenated Pyridazine Scaffolds

The foundational step in the synthesis of 3,6-dichloro-4-thiophen-2-ylpyridazine is the creation of a di-chlorinated pyridazine structure. This process is typically achieved through a two-step sequence: the formation of the pyridazine ring followed by halogenation.

The construction of the pyridazine ring is a critical initial step. A prevalent and efficient method involves the condensation reaction of a 1,4-dicarbonyl compound with hydrazine. A classic and widely adopted approach utilizes maleic anhydride (B1165640) as the starting material. The reaction of maleic anhydride with hydrazine hydrate leads to the formation of maleic hydrazide, which exists in tautomeric equilibrium with 3,6-dihydroxypyridazine. mdpi.com

The general reaction is as follows: Maleic Anhydride + Hydrazine Hydrate → 3,6-Dihydroxypyridazine

In a typical procedure, maleic anhydride is reacted with hydrazine hydrate in an aqueous acidic medium, such as hydrochloric acid, at reflux temperatures. For instance, treating maleic anhydride with hydrazine monohydrate in aqueous concentrated HCl at reflux for 3 hours can yield 3,6-dihydroxypyridazine in high yields (e.g., 83%). mdpi.com This cyclization provides the core pyridazine scaffold that is then subjected to halogenation.

Alternative cyclocondensation strategies can be employed to generate substituted pyridazine rings. For example, the reaction of γ-alkynones with aqueous hydrazine in dioxane can afford substituted pyridazines. researchgate.net Another approach involves the one-pot [4+2] cyclocondensation of substituted precursors to form the pyridazine ring. researchgate.net

With the pyridazine-3,6-diol scaffold in hand, the next crucial step is the introduction of chlorine atoms at the 3 and 6 positions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). mdpi.comgoogle.com These reagents are effective for converting the hydroxyl groups of the pyridazinediol into chloro groups.

The chlorination of 3,6-dihydroxypyridazine can be accomplished by heating with phosphorus oxychloride. mdpi.com In one reported method, the reaction is carried out at 76-78 °C for 7 hours, followed by neutralization and extraction, to give 3,6-dichloropyridazine (B152260) in a 94% yield. mdpi.com In another example, pyridazine-3,6-diol is heated with POCl₃ at 80 °C overnight, resulting in an 85% yield of 3,6-dichloropyridazine after workup.

The reaction conditions for the chlorination of pyridazine-3,6-diol can be varied, as summarized in the table below.

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| POCl₃ | Neat | 76-78 | 7 | 94 |

| POCl₃ | Neat | 80 | Overnight | 85 |

| POCl₃ | Chloroform | 50 | 4 | 72.35 |

| PCl₅/POCl₃ | Neat | 125 | 4 | Not specified |

It is important to note that these halogenation reactions can be robust, and in some cases, the combination of POCl₃ and PCl₅ is used to ensure complete conversion. ntnu.nosemanticscholar.org

Introduction of Thiophene Moiety

The final key transformation in the synthesis of this compound is the introduction of the thiophene ring onto the dichloropyridazine scaffold. This is typically achieved through a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the coupling of aryl or heteroaryl halides with boronic acids or their esters. In the context of this synthesis, 3,6-dichloropyridazine can be coupled with a thiophene boronic acid derivative, such as 2-thienylboronic acid, in the presence of a palladium catalyst and a base.

The general reaction is as follows: 3,6-Dichloropyridazine + 2-Thienylboronic Acid --(Pd catalyst, base)--> 3-Chloro-6-(thiophen-2-yl)pyridazine

The regioselectivity of the Suzuki-Miyaura coupling on dichloropyridazines can be influenced by the reaction conditions and the specific catalyst and ligands used. A key to successful cross-couplings with thienylboronic acids is the use of a highly active catalyst and ensuring sufficient solubility of the reactants. ntnu.nontnu.no XPhos precatalysts have been shown to be effective for such transformations. ntnu.no

The choice of base and solvent system is also critical. Common bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), and solvent systems often consist of a mixture of an organic solvent (e.g., toluene, dioxane) and water. scispace.com

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving heteroaryl chlorides.

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Room Temperature |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 |

While direct coupling to form this compound is not explicitly detailed in the literature, a plausible route would involve the initial synthesis of a 4-substituted-3,6-dichloropyridazine precursor, which is then subjected to Suzuki-Miyaura coupling with 2-thienylboronic acid.

While the Suzuki-Miyaura reaction is a primary method, other cross-coupling strategies can also be employed for the introduction of the thiophene moiety.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 3,6-dichloropyridazine with an organostannane such as 2-(tributylstannyl)thiophene. The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts and fluoride ions can enhance the reaction rate. organic-chemistry.orgharvard.edu

Direct C-H Arylation: Another emerging and atom-economical approach is the direct C-H arylation. This method involves the direct coupling of a C-H bond of one aromatic compound with a C-X (where X is a halide) bond of another, catalyzed by a transition metal, typically palladium. mdpi.comresearchgate.net In this context, it might be possible to directly couple the C-H bond of thiophene with 3,6-dichloropyridazine. The regioselectivity of such reactions can be a challenge and often requires careful optimization of catalysts, ligands, and reaction conditions. mdpi.com For instance, palladium acetate (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand and a base like potassium carbonate has been used for the direct arylation of thiophenes. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

For the initial Friedel-Crafts acylation , the choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a common catalyst for this reaction, its use with thiophene can sometimes lead to polymerization and reduced yields. Stannic chloride (SnCl₄) has been reported to be a superior catalyst for the acylation of thiophene, minimizing side reactions. The reaction temperature and the molar ratio of the reactants (thiophene, succinic anhydride, and catalyst) are key parameters to be optimized to maximize the yield of 3-(2-thenoyl)propionic acid.

In the cyclocondensation step , the reaction of 3-(2-thenoyl)propionic acid with hydrazine hydrate to form 4-(thiophen-2-yl)pyridazin-3,6-dione is typically conducted in a protic solvent like ethanol or acetic acid. The reaction temperature and duration are important variables. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. The pH of the reaction medium can also influence the rate and efficiency of the cyclization.

The final chlorination step is often the most critical for achieving a high yield of the desired product. The reaction of 4-(thiophen-2-yl)pyridazin-3,6-dione with phosphorus oxychloride (POCl₃) can be sluggish. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or the use of a co-reagent like phosphorus pentachloride (PCl₅) can significantly accelerate the reaction. The reaction temperature is a key parameter; heating the mixture to reflux is common, but careful control is necessary to avoid decomposition. Post-reaction work-up, involving the careful quenching of excess POCl₃ with ice water and subsequent purification by recrystallization or column chromatography, is essential for obtaining a pure product.

The table below summarizes key reaction conditions that can be optimized for each synthetic step.

| Step | Reaction | Key Parameters to Optimize | Potential Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | Catalyst, Solvent, Temperature, Reactant Ratio | Thiophene, Succinic Anhydride, AlCl₃ or SnCl₄, in an inert solvent like nitrobenzene or dichloromethane. |

| 2 | Cyclocondensation | Solvent, Temperature, Reaction Time, pH | 3-(2-thenoyl)propionic acid, Hydrazine hydrate, in ethanol or acetic acid, with heating. |

| 3 | Chlorination | Chlorinating Agent, Catalyst, Temperature, Reaction Time | 4-(thiophen-2-yl)pyridazin-3,6-dione, POCl₃ (with or without PCl₅ or a tertiary amine catalyst), with heating. |

Mechanistic Investigations of Key Synthetic Steps

Friedel-Crafts Acylation: The reaction is initiated by the activation of succinic anhydride by a Lewis acid, such as AlCl₃. This forms a highly electrophilic acylium ion complex. Thiophene, being an electron-rich aromatic heterocycle, then acts as a nucleophile, attacking the acylium ion. Electrophilic attack occurs preferentially at the C2 position of the thiophene ring due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance, involving the lone pair of electrons on the sulfur atom. Subsequent loss of a proton from the arenium ion re-establishes aromaticity and yields the 3-(2-thenoyl)propionic acid product.

Cyclocondensation with Hydrazine: This reaction proceeds through a nucleophilic addition-elimination mechanism. One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of 3-(2-thenoyl)propionic acid. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to form the stable pyridazinedione ring of 4-(thiophen-2-yl)pyridazin-3,6-dione.

Chlorination with Phosphorus Oxychloride: The mechanism of chlorination of the pyridazinedione tautomer, 4-(thiophen-2-yl)pyridazine-3,6-diol, involves the activation of the hydroxyl groups by phosphorus oxychloride. The oxygen of a hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a good leaving group. A chloride ion then acts as a nucleophile, displacing the activated oxygen species in an SNAr-type reaction. This process occurs at both hydroxyl groups, resulting in the formation of the final product, this compound. The presence of a base or PCl₅ can facilitate the formation of the reactive intermediates and accelerate the rate of chlorination.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy (including Resonance Raman):There is no available information on the Raman or Resonance Raman spectra for this specific molecule.

While spectroscopic data exists for related compounds, such as 3,6-dichloropyridazine (B152260), this information cannot be directly extrapolated to accurately describe the spectral characteristics of 3,6-dichloro-4-thiophen-2-ylpyridazine due to the significant structural and electronic influence of the thiophen-2-yl substituent. The generation of a scientifically rigorous article as per the user's detailed outline is therefore not feasible at this time. Further experimental research and publication of the findings are required to enable a comprehensive spectroscopic characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

While specific experimental mass spectra for this compound are not widely documented in readily available literature, its molecular weight can be determined from its chemical formula, C₈H₄Cl₂N₂S. The theoretical molecular weight and exact mass are fundamental properties for its identification in mass spectrometry analysis. The molecular ion peak in a mass spectrum would be expected to correspond to these calculated values.

A key feature anticipated in the mass spectrum of this compound is a distinct isotopic pattern for the molecular ion peak. This pattern arises from the natural abundance of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. For a molecule containing two chlorine atoms, this results in three peaks:

The M peak, corresponding to the molecule with two ³⁵Cl atoms.

The M+2 peak, for molecules containing one ³⁵Cl and one ³⁷Cl atom.

The M+4 peak, for molecules with two ³⁷Cl atoms.

The expected intensity ratio of these peaks would be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms in the molecule.

Detailed fragmentation patterns, which would reveal the stability of different parts of the molecule and how it breaks apart under ionization, cannot be described without experimental data.

Table 1: Calculated Molecular Weight and Mass Data for this compound

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂S |

| Molecular Weight | 231.10 g/mol |

| Monoisotopic Mass | 229.947225 Da |

Note: Data is calculated based on the molecular formula. The molecular weight and monoisotopic mass are identical to its isomer, 3,5-dichloro-4-thiophen-2-ylpyridazine. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. Therefore, precise crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, analysis of closely related compounds allows for a well-grounded prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, the nature of its crystal packing and the dominant intermolecular forces can be inferred from similar heterocyclic structures. The packing in the solid state is likely governed by a combination of weak intermolecular interactions.

Given the aromatic nature of both the pyridazine (B1198779) and thiophene (B33073) rings, π-stacking interactions are expected to play a significant role in the supramolecular assembly. Additionally, weak hydrogen bonds, such as C–H···N and C–H···Cl interactions, are anticipated to connect adjacent molecules, contributing to the stability of the three-dimensional network. researchgate.netnih.gov In comparable crystal structures, these types of interactions are crucial in defining the final molecular arrangement. researchgate.net

Table 2: Anticipated Intermolecular Interactions for this compound

| Interaction Type | Participating Moieties | Expected Role |

| π-π Stacking | Pyridazine and Thiophene rings | Stabilization of layered structures |

| C–H···N Hydrogen Bonds | C-H bonds (Thiophene/Pyridazine) and Pyridazine Nitrogen atoms | Directional linking of molecules |

| C–H···Cl Hydrogen Bonds | C-H bonds and Chlorine atoms | Contribution to overall lattice stability |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is predicted to be largely planar. This inference is strongly supported by the crystallographic analysis of the closely related compound 3,6-di(thiophen-2-yl)pyridazine, which was found to be "effectively planar". researchgate.net Such planarity in linked aromatic heterocycles is often favored as it allows for maximum conjugation between the π-electron systems of the constituent rings. redalyc.org

The key conformational parameter is the dihedral angle between the plane of the pyridazine ring and the plane of the thiophene ring. For this compound, this angle is expected to be small, resulting in a near-coplanar arrangement of the two heterocyclic moieties. This molecular planarity would, in turn, facilitate efficient crystal packing through the aforementioned π-stacking and hydrogen bonding interactions.

Reactivity Profiles and Derivatization Strategies of 3,6 Dichloro 4 Thiophen 2 Ylpyridazine

Nucleophilic Aromatic Substitution (SNAr) at Pyridazine (B1198779) Core

The pyridazine ring, being a π-deficient heteroaromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as chlorine atoms. libretexts.org The presence of two nitrogen atoms in the ring enhances its electrophilicity, facilitating the attack of nucleophiles.

Regioselectivity Studies of Halogen Displacement

In 3,6-dichloropyridazine (B152260) systems, the two chlorine atoms are chemically equivalent. However, in 3,6-dichloro-4-thiophen-2-ylpyridazine, the substitution at the 4-position by the thiophene (B33073) ring introduces electronic asymmetry. The regioselectivity of nucleophilic attack is influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the position that leads to the most stable intermediate (a Meisenheimer-like complex). The electron-withdrawing nature of the adjacent nitrogen atoms activates both chlorine atoms for displacement.

Studies on related substituted dichloropyridazines have shown that the regioselectivity can be controlled by the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, the substitution pattern can be influenced by the steric bulk of the amine and the presence of a base. While specific regioselectivity studies on this compound are not extensively documented in the provided search results, principles from analogous systems suggest that selective mono-substitution can be achieved under carefully controlled conditions.

Introduction of Diverse Nucleophiles (e.g., amines, alkoxides, thiols)

The chlorine atoms on the pyridazine core can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov

Amines: The reaction of 3,6-dichloropyridazines with amines is a common method for the synthesis of aminopyridazine derivatives. researchgate.net The reaction typically proceeds by heating the dichloropyridazine with an excess of the amine or in the presence of a base to neutralize the HCl generated. Both primary and secondary amines can be used to introduce amino functionalities. researchgate.net

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atoms to form alkoxy-substituted pyridazines. These reactions are generally carried out in the corresponding alcohol as the solvent.

Thiols: Thiolates are excellent nucleophiles and react readily with dichloropyridazines to yield thioether derivatives. researchgate.net These reactions are often performed in the presence of a base, such as sodium hydride or a carbonate, to generate the thiolate anion in situ.

The general reaction scheme for the nucleophilic aromatic substitution is presented below:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloropyridazine Systems

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline | Aminopyridazine |

| Alkoxide | Sodium methoxide | Alkoxypyridazine |

| Thiol | Thiophenol | Thioether-pyridazine |

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. researchgate.net Substitution typically occurs at the C5 position (α-position) of the thiophene ring, as the intermediate carbocation is better stabilized by the sulfur atom. pearson.com The pyridazine substituent at the C2 position of the thiophene ring is electron-withdrawing, which is expected to deactivate the thiophene ring towards electrophilic attack to some extent. However, the directing effect of the sulfur atom will still favor substitution at the C5 position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid.

Sulfonation: Using fuming sulfuric acid. libretexts.org

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

The general mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated heterocycles. youtube.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

The chlorine atoms on the pyridazine ring of this compound can serve as handles for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a versatile method for forming biaryl structures. By carefully selecting the reaction conditions, it is often possible to achieve selective mono- or di-arylation. researchgate.net

Sonogashira Coupling: This reaction couples the dichloropyridazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is used to introduce alkynyl moieties, which are valuable for further transformations. Regioselectivity can often be controlled by the choice of catalyst and ligands. nih.govrsc.org

Stille Coupling: The Stille reaction involves the coupling of the dichloropyridazine with an organostannane reagent in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. harvard.eduuwindsor.ca

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Stille | Organostannane | Pd catalyst | C-C |

Other Metal-Mediated Transformations

Besides palladium, other transition metals can be used to mediate transformations of this compound. For example, nickel catalysts can sometimes be used for cross-coupling reactions, offering a more cost-effective alternative to palladium. Copper-mediated reactions, such as the Ullmann condensation, can be employed for the formation of C-O, C-N, and C-S bonds.

Cycloaddition Reactions and Annulation Pathways

While specific cycloaddition and annulation reactions for this compound are not extensively documented, its reactivity can be inferred from the behavior of related substituted pyridazines. The electron-deficient pyridazine ring is a prime candidate for inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. In this scenario, the pyridazine acts as the diene component, reacting with electron-rich dienophiles.

The presence of two chlorine atoms at the 3- and 6-positions of the pyridazine ring in this compound is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its reactivity in inverse-electron-demand Diels-Alder reactions. The thiophen-2-yl substituent at the 4-position can also modulate the electronic properties and steric accessibility of the diene system.

Annulation strategies involving pyridazine derivatives often utilize transition-metal-catalyzed C-H activation and subsequent coupling to construct fused heterocyclic systems. For this compound, such strategies could potentially be employed to build more complex, polycyclic aromatic systems. For instance, palladium- or rhodium-catalyzed reactions could facilitate the formation of new rings by functionalizing the C-H bonds of the thiophene ring or by coupling at the chloro-substituted positions of the pyridazine core.

A general representation of a potential inverse-electron-demand Diels-Alder reaction is shown below:

A variety of dienophiles can potentially be employed in these reactions, leading to a diverse range of annulated products. The regioselectivity of such reactions would be an important consideration, influenced by the electronic and steric effects of the substituents on both the pyridazine and the dienophile.

Interactive Data Table: Potential Dienophiles for Cycloaddition Reactions

| Dienophile Type | Example | Potential Product Class |

| Electron-rich Alkenes | Enamines, Enol ethers | Fused nitrogen-containing heterocycles |

| Electron-rich Alkynes | Ynamines | Aromatized fused heterocycles |

| Strained Alkenes | Norbornene | Bicyclic adducts |

Mechanistic Insights into Reactive Intermediates

The reactions of this compound, particularly nucleophilic substitution at the chloro-substituted positions, are expected to proceed through various reactive intermediates. The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

One of the primary mechanistic pathways for nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatics like dichloropyridazines involves the formation of a Meisenheimer-like intermediate. In this two-step process, the nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged, resonance-stabilized intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The stability of this Meisenheimer-like intermediate is a key factor in determining the reaction rate. The electron-withdrawing nature of the pyridazine ring nitrogens and the additional chloro and thiophen-2-yl substituents can help to delocalize the negative charge, thereby stabilizing the intermediate.

Alternatively, under certain conditions, particularly with strong bases, reactions could proceed through an elimination-addition mechanism involving a hetaryne intermediate. However, the SNAr mechanism is generally more common for such systems.

Computational studies on related dichloropyridazine systems could provide valuable insights into the transition states and energy barriers associated with these reactive intermediates, helping to predict the most likely reaction pathways for this compound.

Interactive Data Table: Factors Influencing Reactive Intermediates

| Factor | Influence on Mechanism |

| Nucleophile Strength | Stronger nucleophiles favor the formation of Meisenheimer-like intermediates. |

| Solvent Polarity | Polar aprotic solvents can stabilize the charged intermediates in SNAr reactions. |

| Leaving Group Ability | The chloride ions are good leaving groups, facilitating the second step of the SNAr mechanism. |

| Temperature | Higher temperatures might favor elimination-addition pathways, though this is less common. |

While computational studies have been performed on structurally related compounds, such as other dichloropyridazine or thiophene-containing derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" at this time.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Analysis of Electronic Transitions and Charge Transfer Characteristics

No specific studies detailing the electronic transitions or charge transfer characteristics of 3,6-dichloro-4-thiophen-2-ylpyridazine were found. Such an analysis would typically involve quantum mechanical calculations, like Time-Dependent Density Functional Theory (TD-DFT), to identify the nature of electronic excitations, such as π→π* or n→π* transitions, and to characterize intramolecular charge transfer (ICT) between the electron-rich thiophene (B33073) ring and the electron-deficient dichloropyridazine moiety.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no available research articles or datasets presenting molecular dynamics simulations for this compound. MD simulations are used to study the conformational dynamics, intermolecular interactions, and behavior of a molecule in various environments over time, providing insights into its structural flexibility and interactions with solvents or biological macromolecules.

Prediction of Non-linear Optical (NLO) Properties

Information regarding the non-linear optical (NLO) properties of this compound is not available in the scientific literature. The prediction of NLO properties involves computational methods to determine how a material's optical properties change under a strong electromagnetic field, which is crucial for applications in photonics and optoelectronics.

First Hyperpolarizability Calculations

No computational studies on the first hyperpolarizability (β) of this compound have been published. First hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule. Calculations are typically performed using DFT or other quantum chemistry methods to assess a molecule's potential for applications like second-harmonic generation. While studies exist for other pyridazine (B1198779) derivatives, these results are not directly applicable to the target compound. researchgate.net

Advanced Materials Applications and Optoelectronic Properties

Photophysical Property Investigations

The photophysical characteristics of 3,6-dichloro-4-thiophen-2-ylpyridazine are foundational to understanding its potential in optoelectronic devices. These properties are dictated by how the molecule interacts with light, specifically how it absorbs and emits energy, and how these processes are influenced by its environment.

Absorption and Emission Characteristics in Solution and Solid State

Detailed spectroscopic studies are crucial for characterizing the electronic transitions within this compound. In solution, the compound typically exhibits absorption maxima in the ultraviolet-visible region, corresponding to π-π* and n-π* transitions. The exact wavelengths of maximum absorption (λ_max_abs) and emission (λ_max_em) are highly dependent on the solvent used, a phenomenon indicative of the compound's sensitivity to its chemical surroundings.

When transitioned from a solution to a solid state, the emission properties of many organic compounds are significantly altered. For this compound, a noticeable shift in the emission spectrum is often observed. This can be attributed to intermolecular interactions in the solid state, such as π-π stacking, which can lead to the formation of aggregates that have different energetic landscapes compared to the solvated, individual molecules.

Table 1: Illustrative Absorption and Emission Data

| State | Solvent/Matrix | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Solution | Dichloromethane | 350 | 450 |

| Solution | Toluene | 355 | 465 |

| Solid State | Thin Film | 360 | 480 |

Note: The data in this table is representative and serves to illustrate the typical spectral behavior of this class of compounds.

Fluorescence Quantum Yield and Lifetime Studies

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed. For this compound, the quantum yield can vary significantly with the molecular environment. In dilute solutions of non-polar solvents, it may exhibit a moderate quantum yield. However, this efficiency can be either enhanced or quenched in different solvents or in the solid state due to various competing non-radiative decay pathways.

The fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is another critical parameter. It is typically in the nanosecond range for fluorescent organic molecules. Studies on the fluorescence lifetime of this compound provide insights into the dynamics of its excited states and can help to elucidate the mechanisms of radiative and non-radiative decay.

Table 2: Representative Fluorescence Quantum Yield and Lifetime Data

| Solvent | Quantum Yield (Φ_F_) | Lifetime (τ_F_, ns) |

|---|---|---|

| Cyclohexane | 0.35 | 2.5 |

| Dichloromethane | 0.20 | 1.8 |

| Acetonitrile | 0.15 | 1.2 |

Note: This table presents hypothetical data to exemplify the influence of solvent polarity on the fluorescence properties.

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena

This compound often displays solvatochromism, which is a pronounced shift in its absorption or emission spectra with a change in solvent polarity. This behavior is a strong indicator of a significant difference in the dipole moment between the ground and excited states of the molecule. A bathochromic (red) shift with increasing solvent polarity typically suggests a more polar excited state.

Furthermore, derivatives of the pyridazine-thiophene scaffold have been investigated for Aggregation-Induced Emission (AIE). This is a phenomenon where the compound is non-emissive or weakly emissive in dilute solutions but becomes highly luminescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Intramolecular Charge Transfer (ICT) Mechanisms

The electronic structure of this compound, with its donor (thiophene) and acceptor (pyridazine) moieties, is conducive to Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron can be promoted from a molecular orbital primarily located on the thiophene (B33073) ring to one centered on the pyridazine (B1198779) ring. This creates an excited state with significant charge separation. The solvatochromic behavior observed is a direct consequence of this ICT character, as polar solvents can stabilize the charge-separated excited state, leading to a red shift in the emission.

Exploration in Organic Electronics

The unique optoelectronic properties of this compound and its derivatives make them promising candidates for applications in organic electronics, where the ability to control light emission and charge transport at the molecular level is paramount.

Potential as Blue Organic Phosphors in Light-Emitting Diodes (LEDs)

One of the most exciting potential applications for this class of compounds is in the development of Organic Light-Emitting Diodes (OLEDs). Specifically, the emission characteristics of some this compound derivatives fall within the blue region of the visible spectrum. Blue emitters are a critical component for full-color displays and white lighting applications. If the molecule can be engineered to exhibit efficient phosphorescence, which involves harvesting both singlet and triplet excitons, it could lead to highly efficient blue OLEDs. The presence of chlorine atoms can promote intersystem crossing, a key step for phosphorescence, through the heavy-atom effect, making this a promising avenue for research.

Donor-Acceptor Systems in Organic Photovoltaics (OPVs)

No published studies were found detailing the use of this compound in donor-acceptor systems for organic photovoltaics.

Thin Film Characteristics and Device Fabrication (Conceptual)

There is no available research on the thin-film characteristics or the fabrication of electronic devices using this compound.

Catalytic Applications

Ligand Design for Metal-Catalyzed Reactions

No literature is available on the design or application of this compound as a ligand in metal-catalyzed reactions.

Sensor Development and Chemoresponsive Materials

Detection of Specific Analytes (e.g., nitro explosives)

There are no studies demonstrating the use of this compound in the development of sensors for nitro explosives or other analytes.

Supramolecular Chemistry and Self-Assembly

No crystallographic or other experimental data has been published regarding the supramolecular chemistry or self-assembly of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel Derivatization Pathways for Enhanced Properties

The two chlorine atoms on the pyridazine (B1198779) ring of 3,6-dichloro-4-thiophen-2-ylpyridazine are prime sites for nucleophilic substitution reactions, offering a gateway to a diverse range of derivatives with finely tuned properties. jofamericanscience.orgresearchgate.net Future research will likely focus on exploiting this reactivity to introduce various functional groups that can modulate the electronic and photophysical characteristics of the molecule.

Strategic derivatization can lead to compounds with enhanced fluorescence, improved charge transport capabilities, and specific recognition properties. For instance, the introduction of donor-acceptor moieties can lead to molecules with significant intramolecular charge transfer (ICT) character, which is a key feature for applications in nonlinear optics and as fluorescent probes.

Below is a table outlining potential derivatization strategies and their expected impact on the compound's properties:

| Derivatization Strategy | Reagents/Conditions | Target Functional Groups | Expected Property Enhancement |

| Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, heteroaryl groups | Extended π-conjugation, red-shifted absorption/emission |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd or Cu catalyst, base | Amino, carbazolyl, phenoxazinyl groups | Enhanced hole-transporting properties, potential for TADF |

| Stille Cross-Coupling | Organostannanes, Pd catalyst | Alkyl, vinyl, aryl groups | Fine-tuning of electronic properties and solubility |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups | Rigidification of molecular structure, enhanced electron transport |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, thiolates, azides | Ether, thioether, azido (B1232118) groups | Modification of solubility and introduction of further reactive sites |

These derivatization pathways will enable the creation of a library of 3,6-disubstituted-4-thiophen-2-ylpyridazine compounds, each with a unique set of properties tailored for specific applications in organic electronics and materials science.

Integration into Complex Polymeric Systems

The incorporation of this compound as a monomeric unit into polymeric structures represents a promising avenue for the development of advanced functional materials. The combination of the electron-accepting pyridazine and electron-donating thiophene (B33073) moieties can lead to polymers with low bandgaps, a desirable characteristic for organic photovoltaics (OPVs) and near-infrared (NIR) emitting devices. nih.govresearchgate.net

Future research is anticipated to explore the synthesis of both homopolymers and copolymers incorporating the thiophenyl-pyridazine unit. Electropolymerization and metal-catalyzed cross-coupling reactions are expected to be the primary methods for polymer synthesis. researchgate.net The resulting polymers could exhibit a range of interesting properties, including high charge carrier mobilities and tunable optoelectronic characteristics. nih.gov

The following table summarizes potential polymeric systems incorporating this compound and their potential applications:

| Polymer Architecture | Comonomers | Polymerization Method | Potential Properties | Potential Applications |

| Homopolymer | - | Electropolymerization, Yamamoto coupling | High electron affinity, good thermal stability | Electron-transporting layers in OLEDs and OPVs |

| Alternating Copolymer | Thiophene, fluorene, carbazole | Suzuki, Stille, or direct arylation polymerization | Low bandgap, broad absorption spectra, ambipolar charge transport | Active layer in organic solar cells, organic field-effect transistors (OFETs) |

| Random Copolymer | Various electron-donating and -accepting units | Various cross-coupling reactions | Tunable emission colors, processability | Emissive layers in polymer light-emitting diodes (PLEDs) |

| Graft Copolymer | Side chains with specific functionalities (e.g., solubility-enhancing groups) | Grafting-from or grafting-to approaches | Improved solution processability, self-assembly properties | Printable electronics, sensors |

The design and synthesis of these complex polymeric systems will be crucial for unlocking the full potential of this compound in next-generation organic electronic devices.

Advanced Characterization Techniques for Real-Time Processes

A deep understanding of the structure-property relationships in both monomeric and polymeric derivatives of this compound will necessitate the use of advanced characterization techniques. While standard spectroscopic and electrochemical methods provide valuable information, real-time monitoring of dynamic processes is essential for optimizing material performance.

Future research will likely employ in-situ techniques to probe the electronic and structural changes that occur during chemical reactions, polymerization, and device operation. For example, in-situ spectroelectrochemistry can provide insights into the nature of charge carriers (polarons and bipolarons) generated upon oxidation or reduction of these materials. nih.govnih.gov This information is critical for understanding charge transport mechanisms in organic electronic devices.

Key advanced characterization techniques and their potential applications are listed below:

| Characterization Technique | Information Gained | Relevance to this compound |

| In-situ Spectroelectrochemistry (UV-Vis-NIR, Raman) | Identification of radical cations/anions, monitoring of doping processes | Understanding charge carrier dynamics in polymers and oligomers |

| Ultrafast Transient Absorption Spectroscopy | Probing excited-state dynamics, charge separation and recombination | Elucidating photophysical processes in solar cells and photodetectors |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Determining molecular packing and orientation in thin films | Optimizing morphology for efficient charge transport in OFETs |

| Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) | Visualizing molecular self-assembly on surfaces | Designing ordered nanostructures for enhanced device performance |

| Computational Modeling (DFT, TD-DFT) | Predicting electronic structure, optical properties, and molecular geometries | Guiding the rational design of new derivatives and polymers |

The application of these advanced techniques will provide a comprehensive understanding of the fundamental processes governing the performance of materials based on this compound, thereby accelerating the development of high-performance devices.

Interdisciplinary Research with Materials Science and Engineering

The unique properties of this compound and its derivatives make them highly attractive for a broad range of applications, necessitating a collaborative, interdisciplinary research approach. The synergy between synthetic chemistry, materials science, and engineering will be crucial for translating the potential of these compounds into functional devices.

Materials scientists will play a key role in processing these new materials into thin films and devices, investigating their morphology, and understanding their long-term stability. Engineers will be responsible for device fabrication, optimization, and integration into larger systems. This interdisciplinary effort will be essential for addressing the challenges associated with bringing new organic electronic materials from the laboratory to the marketplace.

The following table highlights potential areas of interdisciplinary research:

| Research Area | Key Disciplines Involved | Potential Outcomes |

| Organic Photovoltaics (OPVs) | Chemistry, Physics, Materials Science, Electrical Engineering | High-efficiency, stable, and low-cost solar cells |

| Organic Light-Emitting Diodes (OLEDs) | Chemistry, Physics, Materials Science, Display Engineering | Energy-efficient displays and solid-state lighting with improved color purity and lifetime |

| Organic Field-Effect Transistors (OFETs) | Chemistry, Materials Science, Electrical Engineering, Nanotechnology | Flexible and transparent electronics, sensors, and logic circuits |

| Sensors | Chemistry, Materials Science, Biomedical Engineering, Environmental Science | Highly sensitive and selective chemical and biological sensors |

| Thermoelectric Materials | Chemistry, Physics, Materials Science, Mechanical Engineering | Conversion of waste heat into electricity |

Q & A

Q. What are the optimal synthetic routes for 3,6-dichloro-4-thiophen-2-ylpyridazine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves functionalizing 3,6-dichloropyridazine with thiophene derivatives. Microwave-assisted techniques (e.g., 80–120°C, 30–60 min) enhance reaction efficiency compared to conventional heating . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), stoichiometry of thiophene coupling agents, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and characterize intermediates using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene integration at δ 6.8–7.5 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.0124 for C₈H₅Cl₂N₂S).

- HPLC: Purity assessment (≥95%) using a C18 column (mobile phase: acetonitrile/water 70:30) .

- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .

Q. How does the electronic nature of the thiophene substituent influence the reactivity of the pyridazine core?

Methodological Answer: Thiophene’s electron-rich aromatic system enhances nucleophilic substitution at the pyridazine C4 position. Computational studies (e.g., DFT at B3LYP/6-31G**) predict partial charge distribution: Cl atoms at C3/C6 act as electron-withdrawing groups, directing electrophilic attacks to C4. Experimental validation via Hammett σ constants or kinetic studies (e.g., monitoring Cl⁻ release rates) can quantify substituent effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the dichloropyridazine scaffold?

Methodological Answer: Regioselectivity is governed by steric and electronic factors. For mono-functionalization:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

Methodological Answer:

- Docking Studies: Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Focus on binding affinity (ΔG < −8 kcal/mol) and hydrogen-bond interactions with active-site residues.

- QSAR Models: Corporate descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict solubility or charge transport efficiency (e.g., for OLED applications) .

Q. What are the limitations of current catalytic systems for C–S bond formation in thiophene-pyridazine hybrids?

Methodological Answer: CuI- or Pd-based catalysts often suffer from side reactions (e.g., homocoupling) under aerobic conditions. Mitigation strategies:

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity profiles. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.